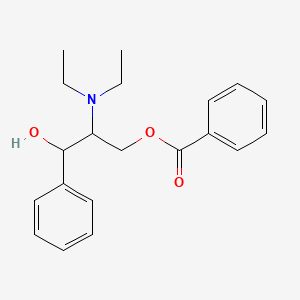
3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities, including antioxidant, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a Friedel-Crafts acylation reaction.
Dimethylamino Methylation: The dimethylamino group is introduced through a Mannich reaction, which involves the reaction of formaldehyde, dimethylamine, and the benzofuran derivative.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tumor and antibacterial agent.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the benzofuran core can intercalate with DNA, leading to potential anti-tumor effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxylic acid derivatives: These compounds share the benzofuran core but differ in the substituents attached to the core.
3-Benzofurancarboxylic acid derivatives: These compounds have similar structures but may have different functional groups such as hydroxyl or methoxy groups.
Uniqueness
3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride is unique due to the presence of the dimethylamino group and the methoxy group, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to other benzofuran derivatives .
Properties
| 56879-60-8 | |
Molecular Formula |
C15H20ClNO4 |
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H19NO4.ClH/c1-5-19-15(17)14-11-8-10(18-4)6-7-12(11)20-13(14)9-16(2)3;/h6-8H,5,9H2,1-4H3;1H |
InChI Key |
JCVBHSLQGXSHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


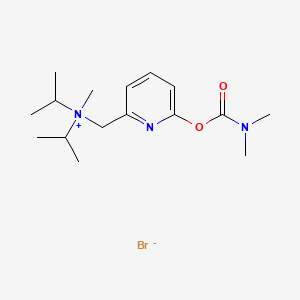
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
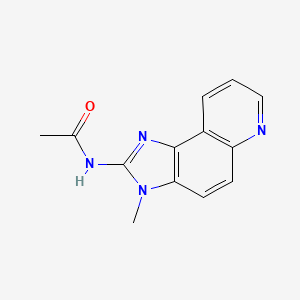
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
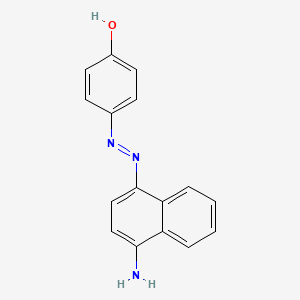

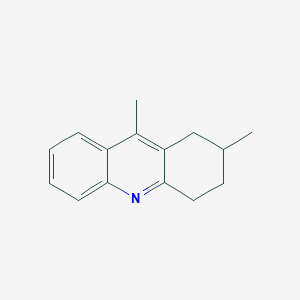
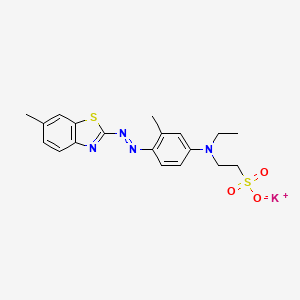
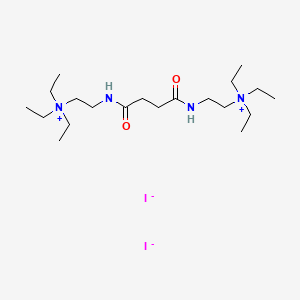

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
